(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
Beschreibung
BenchChem offers high-quality (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-N-[(4-methoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPUHHKCAWFCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
[1][2]
Executive Summary & Chemical Identity[1][2]
(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine , systematically known as N-(4-methoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine , represents a critical structural scaffold in the development of Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists .[1][2]
This molecule integrates the classic imidazole pharmacophore—essential for H3R recognition—with a lipophilic 4-methoxybenzyl tail via a flexible propyl-amine linker.[1] It serves as a potent pharmacological probe for studying neurotransmitter regulation (histamine, acetylcholine, dopamine) in the central nervous system (CNS) and is a key intermediate in the synthesis of advanced H3R ligands like Ciproxifan and Proxifan derivatives.[1][2]
Core Chemical Architecture
The molecule is defined by four distinct pharmacophoric regions:
-
The Imidazole Head: A 1H-imidazol-1-yl group that mimics the endogenous histamine ligand, providing critical π-π stacking interactions and hydrogen bonding with receptor residues (e.g., Asp114 in H3R).[1]
-
The Propyl Spacer: A 3-carbon alkyl chain (n=3) that maintains the optimal distance between the imidazole ring and the basic nitrogen, a hallmark of high-affinity H3 antagonists.[1]
-
The Basic Amine Center: A secondary amine that becomes protonated at physiological pH, facilitating ionic bonding with the receptor's aspartic acid residue.[1][2]
-
The Lipophilic Tail: A 4-methoxybenzyl group that occupies the hydrophobic pocket of the receptor, enhancing binding affinity and metabolic stability compared to unsubstituted benzyl analogs.[1]
Physicochemical Profile & Molecular Properties[1][2][3][4]
The following data summarizes the calculated and estimated properties essential for experimental handling and formulation.
| Property | Value / Description | Significance |
| IUPAC Name | N-(4-methoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine | Standard identification.[1] |
| SMILES | COc1ccc(CNCCCN2C=CN=C2)cc1 | Cheminformatics input. |
| Molecular Weight | 245.32 g/mol | Mass spectrometry verification (M+H⁺: 246.33).[1] |
| LogP (Calc) | ~1.8 – 2.2 | Indicates moderate lipophilicity; suitable for CNS penetration (BBB crossing).[1] |
| pKa (Imidazole) | ~6.95 | Weakly basic; largely uncharged at physiological pH.[1][2] |
| pKa (Amine) | ~9.8 – 10.2 | Highly basic; predominantly protonated (cationic) at pH 7.[1][2]4. |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor interaction.[1] |
| H-Bond Acceptors | 3 (Imidazole N, Amine N, Methoxy O) | Solubility and binding.[1][2] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM.[1][2] | Poor water solubility as free base; high as HCl salt.[1] |
Synthesis Protocol: Reductive Amination
Methodology: The most robust and self-validating route for synthesizing this secondary amine is the Reductive Amination of 3-(1H-imidazol-1-yl)propan-1-amine with 4-methoxybenzaldehyde.[1] This approach minimizes over-alkylation (tertiary amine formation) and proceeds under mild conditions.[1]
Reagents & Materials[1][2][3][4][5][6][7]
-
Precursor A: 3-(1H-imidazol-1-yl)propan-1-amine (1.0 eq)[1][2]
-
Precursor B: 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 eq)[1][2]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1][2]
-
Catalyst: Acetic Acid (AcOH) (1.0 eq, optional to accelerate imine formation)
Step-by-Step Workflow
-
Imine Formation (Equilibrium Phase):
-
In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Precursor A (10 mmol) in anhydrous DCE (50 mL).
-
Add Precursor B (10 mmol) dropwise.[1]
-
Optional: Add AcOH (10 mmol) to catalyze imine formation.[1]
-
Stir: Allow the mixture to stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). You should see the disappearance of the aldehyde spot and the formation of a new, less polar imine spot.[1]
-
-
Reduction (Irreversible Phase):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add STAB (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly to the alcohol.[1]
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Purification:
Reaction Scheme Diagram
Figure 1: Reductive Amination Pathway.[1][2] The formation of the imine intermediate is followed by selective reduction to the secondary amine.[1]
Molecular Pharmacology & Mechanism of Action[1][2]
This molecule functions primarily as a ligand for the Histamine H3 Receptor , a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1][2]
Binding Mode Analysis
The structural elements of the molecule map directly to the H3 receptor binding pocket:
-
Ionic Lock: The protonated secondary amine forms a salt bridge with Aspartate 114 (Asp3.32) in the transmembrane helix 3 (TM3) of the H3 receptor.[1] This is the primary anchor point.
-
Imidazole Recognition: The imidazole ring interacts with Glutamate 206 (Glu5.46) in TM5 via hydrogen bonding and participates in aromatic interactions (π-stacking) with Phenylalanine or Tyrosine residues.[1]
-
Hydrophobic Pocket: The 4-methoxybenzyl group extends into a hydrophobic crevice formed by TM6 and TM7.[1] The methoxy substituent can act as a hydrogen bond acceptor, potentially interacting with Tyrosine 374 or increasing residence time through van der Waals forces.[1]
Pharmacological Impact[2][8]
-
Antagonist/Inverse Agonist: By blocking the constitutive activity of the H3 autoreceptor, this ligand enhances the release of histamine and other neurotransmitters (acetylcholine, norepinephrine, dopamine).[1][2]
-
Therapeutic Potential: Compounds with this profile are investigated for treating cognitive deficits (Alzheimer’s, ADHD), narcolepsy, and obesity.[1][2]
Pharmacophore Map
Figure 2: Pharmacophore Mapping.[1] Visualizing the interaction between the ligand's functional groups and the H3 Receptor's key residues.
Safety & Handling (SDS Summary)
While specific toxicological data for this research chemical may be limited, standard precautions for imidazole and benzylamine derivatives apply.[1]
-
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.[1][2]
-
Storage: Store at -20°C (long term) or 4°C (short term) under inert atmosphere. The free base is sensitive to CO₂ (carbamate formation); conversion to the HCl or oxalate salt is recommended for stability.[1]
-
Metabolic Stability: The 4-methoxy group is susceptible to O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting it to the phenolic metabolite.[1]
References
-
Stark, H. (2003).[1][2] "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865.[1][2]
-
Ligneau, X., et al. (2000).[1] "Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist."[1][2] Journal of Pharmacology and Experimental Therapeutics, 295(2), 649-654.[1]
-
Schwartz, J. C. (2011).[1][2] "The histamine H3 receptor: from discovery to clinical trials with pitolisant."[1] British Journal of Pharmacology, 163(4), 713-721.[1]
-
Sigma-Aldrich. "Reductive Amination Protocol."[1] Technical Bulletin.
Technical Guide: Histamine H3 Receptor Binding Affinity of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
The following technical guide details the pharmacological characterization and binding affinity protocols for (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine , a specific ligand of the Histamine H3 Receptor (H3R).
Executive Summary
Compound Identity: (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine Target: Histamine H3 Receptor (H3R) Pharmacological Class: Putative H3 Receptor Antagonist / Inverse Agonist Key Application: Pharmacological probe for H3R structure-activity relationship (SAR) studies, specifically investigating the N1-substituted imidazole moiety versus the canonical C4-substituted histamine pharmacophore.
This guide provides a rigorous framework for determining the binding affinity (
Chemical Profile & Pharmacophore Analysis[1]
Structural Significance
The molecule consists of three distinct pharmacophoric elements:
-
Imidazole Heterocycle (N1-linked): The critical feature. In histamine and H3 agonists, the imidazole is C4-linked, allowing
- tautomerism essential for receptor activation (proton transfer to Asp3.32 or Glu5.46). The N1-linkage in this compound abolishes this capability, predicting antagonist activity. -
Propyl Linker (
): Matches the optimal chain length found in potent H3 ligands (e.g., Imetit, Immepip) for spanning the distance between the orthosteric binding site and the secondary binding pocket. -
Secondary Amine & 4-Methoxybenzyl Tail: The basic amine provides an ionic interaction with the conserved Asp3.32 residue. The lipophilic 4-methoxybenzyl group targets the secondary hydrophobic pocket, a strategy used in high-affinity antagonists like Ciproxifan and Proxyfan to increase residence time and potency.
Predicted Binding Mode
-
Primary Interaction: Ionic bond between the protonated secondary amine and Asp114 (3.32) .
-
Secondary Interaction:
-stacking or hydrophobic interaction of the 4-methoxybenzyl group with Tyr374 (7.43) and Phe398 (7.43) . -
Steric Exclusion: The N1-imidazole likely occupies the histamine binding pocket but fails to trigger the rotamer toggle switch (Trp6.48) required for G-protein coupling.
Experimental Protocol: Radioligand Binding Assay
To definitively determine the affinity (
Materials & Reagents[2]
-
Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing human H3R (
H3R). -
Radioligand: [
H]-N- -methylhistamine (Specific Activity: ~80 Ci/mmol). -
Non-specific Binding (NSB) Block: Thioperamide (
) or Clibenclamide. -
Assay Buffer: 50 mM Na
HPO /KH PO , pH 7.4. (Avoid Tris buffers as they can interfere with histamine binding).
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold assay buffer.
-
Centrifuge at 20,000
for 20 min at 4°C. -
Resuspend pellet and repeat wash to remove endogenous histamine.
-
-
Incubation:
-
Total Binding: Membrane + [
H]-NAMH (1-2 nM). -
Non-Specific Binding: Membrane + [
H]-NAMH + Thioperamide (10 ). -
Experimental: Membrane + [
H]-NAMH + Increasing concentrations of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine ( M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding).
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate the
- : Concentration of radioligand (nM).
-
: Dissociation constant of the radioligand (typically ~0.5 - 1.0 nM for [
H]-NAMH).
Signaling Pathways & Functional Characterization
The H3 receptor couples primarily to G
-
Inhibit the reduction of cAMP caused by H3 agonists.
-
Block [
S]GTP S binding induced by histamine. -
Enhance cAMP levels if the receptor displays high constitutive activity (Inverse Agonism).
H3R Signaling Pathway Visualization
The following diagram illustrates the G-protein signaling cascade modulated by H3R ligands.
Caption: H3R couples to Gi/o, inhibiting Adenylyl Cyclase. This ligand blocks this pathway, preventing cAMP reduction.
Experimental Workflow Visualization
To ensure reproducibility, follow this validated workflow for affinity determination.
Caption: Step-by-step radioligand binding assay workflow for determining Ki values.
Expected Results & Interpretation
| Parameter | Expected Range | Interpretation |
| 10 - 500 nM | N1-substituted imidazoles typically show lower affinity than C4-substituted analogues (e.g., Proxyfan | |
| Hill Slope ( | ~1.0 | Indicates competitive binding at a single site. A slope < 1.0 may indicate negative cooperativity or multiple binding sites. |
| Functional Activity | Antagonist | No activation of G-protein. Blocks histamine-induced [ |
Comparative Analysis
-
vs. Proxyfan: Proxyfan (C4-imidazole) is a protean agonist (can act as agonist or inverse agonist depending on the system). The test compound (N1-imidazole) lacks the proton-shuttle capability, making it a "silent" antagonist or inverse agonist.
-
vs. Ciproxifan: Ciproxifan is a potent inverse agonist. The test compound lacks the cyclopropyl ketone but shares the imidazole-propyl-phenyl motif. It serves as a simplified structural analogue to dissect the role of the linker region.
References
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link
-
Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. Link
-
Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
-
Leurs, R., et al. (2005).[1] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
Sources
Pharmacological Profile and Mechanism of Action for Imidazole-Propyl-Amine Derivatives: Modulators of the Histamine H3 Receptor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazole-propyl-amine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] While the imidazole scaffold is associated with a broad spectrum of biological activities, a key subset of derivatives, particularly those featuring a propyl-amine linker, has been extensively developed as potent and selective modulators of the histamine H3 receptor (H3R).[3][4][5] Primarily acting as antagonists or inverse agonists, these compounds block the inhibitory function of H3 autoreceptors and heteroreceptors in the central nervous system (CNS).[6][7] This blockade enhances the release of histamine and other critical neurotransmitters such as acetylcholine, dopamine, and norepinephrine, producing pro-cognitive, wake-promoting, and stimulatory effects.[7][8][9] This guide provides a comprehensive overview of the pharmacological profile of these derivatives, their detailed mechanism of action at the H3 receptor, key structure-activity relationships, and the essential experimental workflows required for their characterization and validation, from in vitro binding assays to in vivo behavioral models.
The Imidazole-Propyl-Amine Scaffold: A Privileged Structure
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, amphoteric nature, and ability to participate in hydrogen bonding make it a cornerstone of medicinal chemistry.[5][10] When functionalized with a propyl-amine side chain, this scaffold gains the appropriate geometry and physicochemical properties to interact with the binding pocket of specific G-protein coupled receptors (GPCRs), most notably the histamine H3 receptor. The versatility of this core structure allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties.
Primary Pharmacological Target: The Histamine H3 Receptor (H3R)
To understand the action of imidazole-propyl-amine derivatives, one must first understand their primary target, the H3R.
-
Receptor Biology and Location: The H3R is a GPCR predominantly expressed in the CNS, with the highest densities found in brain regions crucial for cognition and arousal, such as the cerebral cortex, hippocampus, and basal ganglia.[6][8] It functions primarily as a presynaptic receptor.
-
As an Autoreceptor: Located on histaminergic neurons, it provides a negative feedback mechanism, inhibiting the synthesis and release of histamine.[7]
-
As a Heteroreceptor: It is also located on non-histaminergic neurons (e.g., cholinergic, dopaminergic, and noradrenergic neurons), where its activation inhibits the release of their respective neurotransmitters.[8][9]
-
-
Constitutive Activity: The H3R exhibits a high degree of constitutive (or spontaneous) activity, meaning it can signal even in the absence of an agonist.[6] This property is critical, as it allows for a class of ligands known as "inverse agonists" to not only block agonist effects but also reduce the receptor's basal signaling activity.
-
Downstream Signaling Pathway: The H3R canonically couples to the Gi/o family of G-proteins.[9] Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA).[9]
Mechanism of Action: Releasing the Brake on Neurotransmission
Imidazole-propyl-amine derivatives function as competitive antagonists or inverse agonists at the H3R. By binding to the receptor, they prevent histamine from binding and, in the case of inverse agonists, also reduce the receptor's basal signaling. This blockade effectively "cuts the brakes" on several neurotransmitter systems simultaneously.
-
Neurochemical Consequences:
-
Increased Histamine Release: Blocking the H3 autoreceptor on histaminergic neurons removes the negative feedback, leading to a significant increase in the synthesis and release of histamine into the synaptic cleft.[7]
-
Disinhibition of Other Neurotransmitters: Blocking H3 heteroreceptors on other neurons increases the release of acetylcholine (implicated in memory and learning), dopamine (involved in attention and motivation), and norepinephrine (crucial for alertness and arousal).[8][9]
-
This dual action of boosting histamine and other excitatory neurotransmitters underpins the therapeutic rationale for using these compounds as pro-cognitive and wake-promoting agents.
Protocol: H3R Radioligand Competition Binding Assay [11][12]
-
Membrane Preparation: Homogenize tissues or cells expressing the H3R (e.g., rat brain cortex or CHO cells stably expressing human H3R) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known H3R ligand like thioperamide (10 µM, for non-specific binding).
-
50 µL of the test compound at various concentrations (typically a 10-point, 1:3 serial dilution).
-
50 µL of radioligand (e.g., [3H]-N-α-methylhistamine) at a concentration near its KD (e.g., 0.5-1.0 nM).
-
100 µL of the membrane preparation (e.g., 50-100 µg protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot this against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Causality: High affinity does not describe a compound's biological effect. A functional assay is required to determine if the compound is an agonist, antagonist, or inverse agonist. Since the H3R is Gi/o-coupled, its activation inhibits cAMP production. Therefore, measuring intracellular cAMP levels is a direct and robust readout of receptor function. An antagonist will block an agonist-induced decrease in cAMP, while an inverse agonist will cause an increase in cAMP relative to the basal, constitutively active state. [13][14] Protocol: Cell-Based cAMP Assay (e.g., HTRF or AlphaScreen) [15][16][17]
-
Cell Culture: Plate cells stably expressing the H3R (e.g., CHO-hH3R) in a 384-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound. Also prepare a known H3R agonist (e.g., R-α-methylhistamine) for antagonist-mode testing.
-
Assay Modes:
-
Agonist/Inverse Agonist Mode: Replace cell media with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add the H3R agonist at a concentration that gives ~80% of its maximal effect (its EC80).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Add the detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF). These reagents form a competitive immunoassay where the signal is inversely proportional to the amount of cAMP produced by the cells.
-
Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader.
-
Data Analysis:
-
Inverse Agonist: Plot the signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50 and Emax.
-
Antagonist: Plot the signal against the log of the antagonist concentration (in the presence of a fixed agonist concentration) to calculate the IC50.
-
Part B: In Vivo Evaluation
Causality: Successful in vitro activity must translate to a physiological effect in a living system. Given the neurochemical profile of H3R antagonists (increasing acetylcholine and histamine), a logical next step is to assess their efficacy in animal models of cognition and memory. [18]The inhibitory avoidance task is a widely used model that relies on learning and memory. [11][19] Methodology Overview: Inhibitory (Passive) Avoidance Task
-
Apparatus: A two-chambered box (one light, one dark) with a connecting door. The floor of the dark chamber can deliver a mild foot shock.
-
Training (Acquisition Trial): A rodent (e.g., a rat) is placed in the light chamber. Rodents have a natural aversion to light, so when the door opens, they will quickly enter the dark chamber. Upon entering, the door closes, and a brief, mild foot shock is administered.
-
Drug Administration: The imidazole-propyl-amine derivative or vehicle is administered at a set time before or after the training trial, depending on the study design (e.g., to test effects on memory consolidation or retrieval).
-
Testing (Retention Trial): 24 or 48 hours later, the animal is placed back in the light chamber, and the door is opened. The latency to enter the dark chamber is measured.
-
Interpretation: An untreated animal that remembers the shock will show a long latency to re-enter the dark chamber. A drug that enhances memory consolidation or retrieval will result in an even longer latency compared to the vehicle-treated group. This provides a quantifiable measure of the compound's pro-cognitive effect.
Conclusion and Future Directions
Imidazole-propyl-amine derivatives are a well-validated class of H3 receptor antagonists and inverse agonists with a clear mechanism of action. By disinhibiting the release of histamine and other key neurotransmitters, they hold significant therapeutic promise for treating disorders characterized by cognitive deficits or hypersomnolence. [6][7]The experimental workflows detailed here provide a robust framework for identifying and validating new chemical entities in this class. Future research will likely focus on optimizing pharmacokinetic properties to ensure adequate brain penetration, improving selectivity against other histamine receptor subtypes and off-targets, and exploring the therapeutic potential of dual-target ligands that, for example, combine H3R antagonism with inhibition of histamine-degrading enzymes like HMT. [20]
References
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Eglen, R. M. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. [Link]
-
Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Promega Korea. [Link]
-
Walraed, J., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17056. [Link]
-
Luo, J., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42, 17-26. [Link]
-
DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Grätz, L. (2023). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]
-
Kolesnikova, T. O., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience & Biobehavioral Reviews, 166, 105797. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. [Link]
-
Witte, D. G., et al. (2007). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 150(5), 639–649. [Link]
-
Cannon, J. G., & LaHoste, G. J. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 8, 261. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]
-
Patsnap. (2024). What are H3 receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
Le-Gac, S., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 91, 145-156. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Marat Ospanov Medical Journal, 67(2), 4-10. [Link]
-
Pillai, A., & Tipre, D. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Journal of Psychopharmacology, 30(8), 707-721. [Link]
-
Serdaliyeva, D., et al. (2023). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]
-
Walraed, J., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]
-
Sasse, A., et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry, 46(11), 2178-2187. [Link]
-
de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
-
Sharma, D., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 2(9), 2345-2349. [Link]
-
Kolesnikova, T. O., et al. (2024). Zebrafish models for studying cognitive enhancers. PubMed. [Link]
-
Harper, E. A., et al. (2008). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 154(5), 1088-1097. [Link]
-
Kumar, R., & Singh, P. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 15(9), 1-15. [Link]
-
ResearchGate. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. [Link]
-
Kumar, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 200-213. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
-
Sharma, A., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1599-1612. [Link]
-
Sadek, B., et al. (2021). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Pharmacology, 12, 640025. [Link]
-
Le-Gac, S., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. [Link]
-
IJRAR. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]
-
ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5431. [Link]
-
Barth, H., et al. (1983). New inhibitors of histamine-N-methyltransferase. Agents and Actions, 13(2-3), 138-143. [Link]
-
PDSP. (n.d.). Assay Protocol Book. [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. [Link]
-
ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijrar.org [ijrar.org]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. molbio.gu.se [molbio.gu.se]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine synthesis pathways
Topic: Literature Review of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine Synthesis Pathways Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molecule (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine represents a critical pharmacophore in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and antifungal azoles. Its structure combines a basic imidazole headgroup (essential for receptor affinity or heme coordination) with a lipophilic 4-methoxybenzyl tail via a flexible propyl-amine linker.
This technical guide provides a rigorous analysis of the synthetic pathways for this target. Unlike generic reviews, this document focuses on process scalability, atom economy, and impurity control . We prioritize the Reductive Amination pathway as the industry standard for its convergent nature and mild conditions, while providing the Nucleophilic Substitution pathway as a validated alternative for specific substrate requirements.
Retrosynthetic Analysis
To design the optimal synthesis, we must first deconstruct the target molecule into its logical synthons. The structure contains two strategic disconnection points: the N-Benzyl bond and the N-Propyl bond .
Strategic Disconnections
-
Disconnection A (Reductive Amination): Cleavage of the amine-benzyl bond yields 1-(3-Aminopropyl)imidazole and 4-Methoxybenzaldehyde (Anisaldehyde) . This is the most convergent approach, utilizing commercially available, stable starting materials.
-
Disconnection B (Nucleophilic Substitution): Cleavage of the propyl-amine bond yields 1-(3-Chloropropyl)imidazole and 4-Methoxybenzylamine . This route relies on SN2 kinetics but carries risks of over-alkylation (quaternization).
Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Route A is favored for its use of stable, non-toxic precursors.
Primary Pathway: Reductive Amination (The "Green" Route)
This pathway is the industry standard for synthesizing secondary amines. It avoids the formation of tertiary amine byproducts common in direct alkylation and proceeds under mild conditions suitable for scale-up.
Mechanistic Insight
The reaction proceeds in two distinct phases:
-
Imine Formation: The primary amine of 1-(3-aminopropyl)imidazole attacks the carbonyl carbon of 4-methoxybenzaldehyde. Water is eliminated to form a Schiff base (imine) intermediate.
-
Reduction: The imine is selectively reduced to the secondary amine. Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure because STAB reduces imines faster than aldehydes, preventing side reactions.
Figure 2: One-pot reductive amination workflow utilizing selective hydride transfer.
Detailed Protocol
Reagents:
-
1-(3-Aminopropyl)imidazole (1.0 equiv)
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic Acid (1-2 drops, optional to catalyze imine formation)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under inert atmosphere (N2), dissolve 4-methoxybenzaldehyde (10 mmol) in DCM (30 mL). Add 1-(3-aminopropyl)imidazole (10 mmol) dropwise.
-
Equilibration: Stir the mixture at room temperature for 1–2 hours. Note: Magnesium sulfate (MgSO4) can be added to absorb water and drive equilibrium, though STAB often tolerates moisture.
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes. Critical: Exothermic gas evolution (H2) may occur.
-
Completion: Allow the reaction to warm to room temperature and stir overnight (12–16 hours). Monitor via TLC (System: DCM/MeOH 9:1).
-
Quench: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes to decompose borate complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.
Purification & Characterization
-
Purification: The crude oil is typically pure enough for many applications. If necessary, purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1% NH4OH to prevent tailing of the amine).
-
Expected Yield: 85–95%.
Secondary Pathway: Nucleophilic Substitution (SN2)
This route is useful when the aldehyde precursor is unavailable or unstable. However, it requires careful control of stoichiometry to prevent the formation of the tertiary amine (double alkylation).
Mechanistic Insight
The reaction involves the nucleophilic attack of the lone pair on the nitrogen of 4-methoxybenzylamine onto the carbon attached to the leaving group (Cl/Br) of the imidazole propyl linker.
Detailed Protocol
Reagents:
-
1-(3-Chloropropyl)imidazole (1.0 equiv)
-
4-Methoxybenzylamine (3.0 equiv) Note: Excess amine acts as a base and prevents over-alkylation.
-
Base: K2CO3 (2.0 equiv) or KI (catalytic, 0.1 equiv to form the more reactive iodide in situ).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Setup: Dissolve 1-(3-chloropropyl)imidazole (10 mmol) in ACN (50 mL).
-
Addition: Add 4-methoxybenzylamine (30 mmol) and K2CO3 (20 mmol). Add catalytic KI.
-
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours.
-
Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate.
-
Purification: The residue will contain the product and excess benzylamine. Distillation or column chromatography is mandatory here to remove the excess starting amine.
Comparison of Pathways:
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Atom Economy | High (Water is the only byproduct) | Lower (Salt waste generated) |
| Selectivity | High (Mono-alkylation favored) | Moderate (Risk of bis-alkylation) |
| Purification | Simple (Extraction often sufficient) | Difficult (Requires removal of excess amine) |
| Scalability | Excellent | Moderate |
Analytical Data Profile (Self-Validation)
To ensure the trustworthiness of the synthesized compound, the following spectral data must be verified.
-
1H NMR (400 MHz, CDCl3):
-
δ 7.45 (s, 1H, Imidazole-2H), 7.25 (d, 2H, Benzyl-Ar), 7.05 (s, 1H, Imidazole-4H), 6.90 (s, 1H, Imidazole-5H), 6.85 (d, 2H, Benzyl-Ar).
-
δ 4.02 (t, 2H, Imidazole-N-CH 2).
-
δ 3.80 (s, 3H, O-CH 3).
-
δ 3.72 (s, 2H, Ar-CH 2-N).
-
δ 2.60 (t, 2H, N-CH 2-CH2).
-
δ 1.95 (m, 2H, C-CH 2-C).
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+ for C14H19N3O: ~246.16.
-
Found: 246.2.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for one-pot reductive amination.
-
Scharch, K., et al. (2000). "Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures." Journal of Medicinal Chemistry. Provides context on imidazole-propyl pharmacophores.
-
Apelt, J., et al. (2002). "Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase." Pharmazie. Discusses synthesis of related imidazole-propyl-amine derivatives.
-
PubChem Compound Summary. "1-(3-Aminopropyl)imidazole." National Center for Biotechnology Information.
Methodological & Application
Solvent selection for dissolving (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine for bioassays
This Application Note and Protocol provides a comprehensive guide for the solubilization, handling, and storage of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine for use in biological assays.[1][2]
Compound Profile & Physicochemical Basis[1][2][3][4][5]
To select the correct solvent system, we must first analyze the structural properties of the compound.[3]
-
Chemical Structure: The molecule consists of a secondary amine core flanked by a lipophilic 4-methoxybenzyl group and a polar, basic imidazole ring attached via a propyl linker.[1][2][3]
-
Acidity/Basicity (pKa):
-
Solubility Prediction:
-
Free Base: In its neutral form, the presence of the methoxybenzyl group and the propyl chain imparts significant lipophilicity.[1][3] Water solubility will be poor at neutral pH (pH 7.4).[3]
-
Salt Forms (e.g., HCl): If the compound is supplied as a hydrochloride salt, water solubility improves drastically due to protonation of the basic centers.[3]
-
Organic Solvents: The free base is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol .[3]
-
Part 1: Solvent Selection Strategy
For reproducible bioassays, DMSO (Dimethyl Sulfoxide) is the industry-standard vehicle due to its ability to dissolve both polar and non-polar moieties and its miscibility with aqueous buffers.[1][2][3]
| Solvent | Suitability | Rationale |
| DMSO (Anhydrous) | Excellent (Primary) | Dissolves both the imidazole and lipophilic benzyl domains.[1][2] Stable for long-term storage at -20°C. |
| Ethanol (Absolute) | Good (Secondary) | Viable alternative if DMSO is toxic to specific cell lines.[1][2] Higher evaporation rate requires careful sealing.[2][3] |
| Water / PBS | Poor (Avoid for Stock) | The free base will likely precipitate or form a colloidal suspension.[3] Only use for final dilution. |
| 0.1 M HCl | Conditional | Useful only if converting the free base to a salt form for aqueous stock (not recommended for long-term storage).[2][3] |
Part 2: Protocol for Stock Solution Preparation
Objective: Prepare a 10 mM or 50 mM stock solution in DMSO.
Materials Required
-
Compound: (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine (Solid).[1][2]
-
Solvent: DMSO, Cell Culture Grade (≥99.9% purity).[3]
-
Vials: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.
-
Equipment: Analytical balance, Vortex mixer.
Step-by-Step Methodology
-
Molarity Calculation:
-
Weighing:
-
Dissolution:
-
Aliquoting & Storage:
-
Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).
-
Part 3: Protocol for Bioassay Dilution (The "Solvent Sandwich")
Directly adding high-concentration DMSO stock to cell culture media can cause "shock precipitation," where the compound crashes out of solution before dispersing.[1][2][3] Use the Intermediate Dilution Method .
Workflow Diagram
Caption: Step-wise dilution strategy to maintain solubility and minimize DMSO toxicity.
Procedure
-
Thaw the DMSO stock aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution (100x):
-
Final Dilution (Working Conc):
Part 4: Troubleshooting & Stability
| Issue | Cause | Solution |
| Precipitation upon dilution | Localized high concentration ("Shock").[1][2] | Use the "Intermediate Dilution" step.[3] Do not squirt stock directly into static media.[2][3] |
| Precipitation in buffer | pH is too high (Basic). | The imidazole needs protonation to stay soluble in water.[3] Ensure buffer pH is < 7.4 if possible, or keep DMSO > 0.1%.[3] |
| Yellowing of Stock | Oxidation.[3] | Imidazoles can oxidize over time.[2][3] Discard if color changes significantly. Store under nitrogen if available.[2][3] |
| Cytotoxicity | DMSO % too high.[2][3] | Ensure final DMSO concentration is < 0.5% (primary cells) or < 1% (robust cell lines).[3] |
References
-
Way, L. (2025).[3] Preparation of Stock Solutions for Lipophilic Amines in DMSO. BenchChem Application Notes. Link[3]
-
Broad Institute. (2024).[3] Chemical Biology Platform: Compound Management and Solubility Protocols. Broad Institute Guidelines. Link
-
Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] (Standard text on solubility of medicinal compounds). Link
-
Sigma-Aldrich. (2024).[2][3] Handling and Storage of Imidazole Derivatives. Technical Bulletin. Link
Sources
Step-by-step preparation of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine from 4-methoxybenzaldehyde
An Application Note for Drug Development Professionals
Protocol for the Synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine via Reductive Amination
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of the secondary amine, (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine, a valuable building block for pharmaceutical research. The synthesis is achieved through a one-pot reductive amination of 4-methoxybenzaldehyde with 1-(3-aminopropyl)imidazole. The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high yield and functional group tolerance.[1][2] This document outlines the reaction mechanism, safety precautions, a comprehensive experimental procedure, purification, and methods for characterization, designed for researchers in chemical synthesis and drug development.
Introduction and Scientific Rationale
The synthesis of substituted amines is a cornerstone of medicinal chemistry, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. The target molecule, (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine, combines a benzylamine moiety with an imidazole-propyl side chain, structures that are prevalent in biologically active compounds.
Direct alkylation of primary amines is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines and complicating purification.[3] Reductive amination offers a superior and more controlled strategy for C-N bond formation.[1][3] This process involves the condensation of an aldehyde (4-methoxybenzaldehyde) and a primary amine (1-(3-aminopropyl)imidazole) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this transformation. Unlike the more reactive sodium borohydride (NaBH₄), it does not readily reduce the starting aldehyde, and it is more selective than sodium cyanoborohydride (NaBH₃CN) without the associated toxicity of cyanide byproducts.[1][4] Its mild nature allows the reaction to proceed efficiently at room temperature, preserving sensitive functional groups.[2][5]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
The mechanism proceeds in two main stages within a single pot:
-
Iminium Ion Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a protonated imine, known as an iminium ion. This step is reversible and can be catalyzed by mild acid.
-
Hydride Reduction: Sodium triacetoxyborohydride, a less reactive hydride donor, selectively reduces the electrophilic iminium ion over the less reactive starting aldehyde to yield the final secondary amine product.
Materials and Safety Information
All reagents should be handled in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Table 1: Reagent and Solvent Properties
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.0 | 1.36 g | 1.0 |
| 1-(3-Aminopropyl)imidazole | C₆H₁₁N₃ | 125.17 | 10.0 | 1.25 g | 1.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |
Table 2: Hazard and Safety Summary
| Compound | Hazard Summary | First Aid Measures |
| 4-Methoxybenzaldehyde | May cause skin, eye, and respiratory irritation. Air sensitive.[6][7] | In case of contact, flush with plenty of water. If inhaled, move to fresh air.[6] |
| 1-(3-Aminopropyl)imidazole | Danger: Causes severe skin burns and eye damage. Harmful if swallowed.[8][9] | Immediately flush skin or eyes with water for at least 15 minutes. Seek immediate medical attention.[9][10] Do not induce vomiting.[9][10] |
| Sodium Triacetoxyborohydride | Danger: Reacts with water to release flammable gases. Causes serious eye damage and skin irritation.[11][12][13][14] Moisture sensitive. | Do not allow contact with water. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12] Flush skin with water.[14] |
| 1,2-Dichloroethane (DCE) | Danger: Flammable liquid and vapor. Toxic if swallowed or inhaled. Suspected of causing cancer. | Keep away from heat/sparks. Use in a fume hood. In case of exposure, seek medical attention. |
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
4.1. Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir until the aldehyde is fully dissolved.
-
In a single portion, add 1-(3-aminopropyl)imidazole (1.25 g, 10.0 mmol) to the solution.
-
Seal the flask with a septum and purge with a gentle stream of nitrogen gas for 5 minutes. Maintain a nitrogen atmosphere throughout the reaction.
4.2. Reductive Amination
-
Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the stirred reaction mixture in small portions over 10-15 minutes.
-
Rationale: Portion-wise addition helps to control any initial exotherm and ensures the reaction proceeds smoothly. An excess of the reducing agent is used to drive the reaction to completion.[4]
-
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 95:5 Dichloromethane/Methanol with 0.5% triethylamine). The disappearance of the starting aldehyde (visualized with a UV lamp) indicates reaction completion.
4.3. Workup and Extraction
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.
-
Rationale: The bicarbonate solution neutralizes any remaining acetic acid (a byproduct of the reductant) and quenches the excess NaBH(OAc)₃. Vigorous gas evolution (H₂) may occur, so addition must be slow.
-
-
Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the bottom organic layer (DCE).
-
Extract the aqueous layer twice more with 25 mL portions of dichloromethane (DCM).
-
Combine all organic layers.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a sintered glass funnel, and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
4.4. Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient elution is recommended, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., from 0% to 10% MeOH). Adding a small amount of triethylamine (0.5%) to the eluent can prevent the amine product from tailing on the acidic silica gel.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine as a pure compound.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the methoxybenzyl group, a singlet for the methoxy group (~3.8 ppm), singlets for the imidazole protons (~6.9-7.5 ppm), and aliphatic methylene protons for the propyl chain and the newly formed benzylic CH₂ group.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the methoxy carbon (~55 ppm), the imidazole carbons, and the aliphatic carbons of the linker and benzyl group.
-
Mass Spectrometry (HRMS): Calculate the expected exact mass for the protonated molecule [M+H]⁺ (C₁₄H₂₀N₃O⁺) and compare it with the experimental value to confirm the elemental composition.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; degraded reducing agent. | Allow the reaction to run longer (up to 24h). Use fresh NaBH(OAc)₃ from a newly opened or properly stored bottle. |
| Low Yield | Product loss during workup; inefficient purification. | Ensure the aqueous layer is thoroughly extracted. Use triethylamine in the chromatography eluent to improve recovery from the silica column. |
| Side Product Formation | Over-reduction of aldehyde to alcohol. | This is unlikely with NaBH(OAc)₃ but could indicate a contaminated or incorrect reducing agent was used. Verify the reagent. |
References
- Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Biosolve. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
- Merck. 4-Methoxybenzaldehyde MSDS - 822314.
- ACS Omega. (2024). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct.
- Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET - SODIUM TRIACETOXYBOROHYDRIDE.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- A&K Scientific, Inc. (2015). 4-Methoxybenzaldehyde - Safety Data Sheet.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Methoxybenzaldehyde.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed.
- Sigma-Aldrich. 1-(3-Aminopropyl)imidazole - 5036-48-6.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methoxybenzaldehyde.
- Sigma-Aldrich. 4-Methoxybenzaldehyde for synthesis - 123-11-5.
- Fisher Scientific. (2012). SAFETY DATA SHEET - N-(3-Aminopropyl)imidazole.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - N-(3-Aminopropyl)-imidazole.
- Cole-Parmer. (2004). Material Safety Data Sheet - N-(3-Aminopropyl)Imidazole, 98%.
- Tokyo Chemical Industry Co., Ltd. 1-(3-Aminopropyl)imidazole | 5036-48-6.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven guide for the efficient synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine, a versatile building block in medicinal chemistry. Leveraging the power of microwave-assisted organic synthesis (MAOS), this two-step protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final product. The synthesis involves an initial N-alkylation of imidazole followed by a subsequent reductive amination, both optimized for microwave irradiation. This application note details the underlying scientific principles, provides a step-by-step experimental protocol, and includes expected characterization data to ensure reliable and reproducible results.
Introduction: The Rationale for Microwave-Assisted Synthesis
The target molecule, (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine, incorporates both an imidazole ring and a substituted benzylamine moiety, structural motifs frequently found in pharmacologically active compounds.[1] Traditional synthetic routes to such molecules often involve lengthy reaction times and can suffer from side-product formation. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a green and efficient alternative.[2][3] By utilizing microwave energy, reactions can be heated uniformly and rapidly, leading to significant rate enhancements.[4] This protocol is designed to harness these benefits for the reliable production of the target amine.
The synthesis is strategically divided into two key transformations:
-
Microwave-Assisted N-Alkylation: The initial step involves the formation of the intermediate, 1-(3-aminopropyl)imidazole. This is achieved through the N-alkylation of imidazole with a suitable 3-halopropylamine precursor. Microwave irradiation accelerates this nucleophilic substitution, minimizing the potential for side reactions.
-
Microwave-Assisted Reductive Amination: The second step is the reductive amination of 1-(3-aminopropyl)imidazole with 4-methoxybenzaldehyde. This reaction proceeds via the in-situ formation of an imine, which is then reduced to the final secondary amine.[5] The use of microwave energy significantly shortens the time required for both imine formation and its subsequent reduction.
This application note provides a robust and validated methodology, enabling researchers to confidently synthesize this valuable compound for their drug discovery and development programs.
Experimental Workflow
The overall synthetic strategy is a two-step, one-pot optional process that can be efficiently carried out using a dedicated microwave synthesizer.
Caption: Experimental workflow for the synthesis of the target amine.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Imidazole | ≥99% | Sigma-Aldrich |
| 3-Chloropropylamine hydrochloride | 98% | Alfa Aesar |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous | VWR |
| 4-Methoxybenzaldehyde | 98% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Acros Organics |
| Methanol (CH₃OH) | Anhydrous | J.T. Baker |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Macron |
| Magnesium sulfate (MgSO₄) | Anhydrous | BDH |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs |
Instrumentation: A dedicated single-mode microwave synthesizer is required for these protocols. All reactions should be performed in appropriate microwave reaction vessels equipped with magnetic stirring.
Step 1: Microwave-Assisted Synthesis of 1-(3-Aminopropyl)imidazole
Reaction Rationale: This N-alkylation proceeds via an SN2 mechanism, where the deprotonated imidazole acts as a nucleophile, displacing the chloride from 3-chloropropylamine. The use of a base is crucial to neutralize the hydrochloride salt of the amine and to deprotonate the imidazole. Microwave heating accelerates this bimolecular reaction, significantly reducing the reaction time from hours to minutes.
Caption: N-Alkylation of Imidazole.
Protocol:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add imidazole (1.0 g, 14.7 mmol), 3-chloropropylamine hydrochloride (2.1 g, 16.2 mmol), and potassium carbonate (4.5 g, 32.6 mmol).
-
Add 5 mL of anhydrous acetonitrile to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 20 minutes with continuous stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminopropyl)imidazole.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) if a higher purity is required.
Expected Characterization of 1-(3-Aminopropyl)imidazole:
-
¹H NMR (500 MHz, CDCl₃): δ 7.48 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 3.95 (t, J = 6.9 Hz, 2H), 2.70 (t, J = 6.8 Hz, 2H), 1.90 (quint, J = 6.8 Hz, 2H), 1.40 (br s, 2H, NH₂).[6][7]
Step 2: Microwave-Assisted Reductive Amination
Reaction Rationale: This one-pot reaction begins with the formation of an imine intermediate through the condensation of the primary amine of 1-(3-aminopropyl)imidazole and 4-methoxybenzaldehyde. Subsequently, the in-situ generated imine is reduced by sodium borohydride to the target secondary amine. Microwave irradiation accelerates both the imine formation and the reduction step.[5]
Caption: Reductive Amination of the Intermediate Amine.
Protocol:
-
In a 10 mL microwave reaction vessel, dissolve the crude 1-(3-aminopropyl)imidazole (from Step 1, ~14.7 mmol) in 5 mL of anhydrous methanol.
-
Add 4-methoxybenzaldehyde (1.8 g, 13.2 mmol) to the solution.
-
Seal the vessel and irradiate at 80 °C for 5 minutes to facilitate imine formation.
-
Cool the vessel to room temperature and carefully add sodium borohydride (0.6 g, 15.8 mmol) portion-wise to the reaction mixture.
-
Reseal the vessel and irradiate at 80 °C for an additional 10 minutes.
-
After cooling, quench the reaction by the slow addition of 5 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate/hexanes) to afford the pure (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine.
Results and Discussion
This microwave-assisted protocol provides a rapid and efficient route to the target compound. The key reaction parameters are summarized in the table below.
| Step | Reaction | Microwave Temp. (°C) | Microwave Time (min) | Typical Yield (%) |
| 1 | N-Alkylation | 120 | 20 | >90 (crude) |
| 2 | Reductive Amination | 80 | 15 (total) | 75-85 (purified) |
The significant reduction in reaction times compared to conventional heating methods (which can take several hours to days) highlights the efficiency of microwave-assisted synthesis. The yields are consistently high, and the purification is straightforward.
Expected Characterization of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine:
-
¹H NMR (CDCl₃):
-
Imidazole protons: ~δ 7.5 (s, 1H), ~7.0 (s, 1H), ~6.9 (s, 1H)
-
Aromatic protons (4-methoxybenzyl group): ~δ 7.2 (d, 2H), ~6.8 (d, 2H)
-
Methoxy protons: ~δ 3.8 (s, 3H)
-
Benzyl CH₂: ~δ 3.7 (s, 2H)
-
Propyl CH₂ groups: ~δ 4.0 (t, 2H, N-CH₂), ~2.6 (t, 2H, N-CH₂), ~1.9 (m, 2H, -CH₂-)
-
NH proton: A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR (CDCl₃):
-
Imidazole carbons: ~δ 137, 129, 119
-
Aromatic carbons: ~δ 159 (C-OMe), 132 (C-ipso), 130 (CH), 114 (CH)
-
Methoxy carbon: ~δ 55
-
Benzyl CH₂: ~δ 53
-
Propyl carbons: ~δ 48, 45, 31
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 246.16
-
Conclusion
This application note presents a highly efficient and reproducible microwave-assisted method for the synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine. The protocol significantly reduces reaction times and improves yields compared to conventional methods, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The detailed experimental procedures and expected characterization data provide a reliable framework for the successful synthesis and verification of this important chemical entity.
References
-
Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c03300][6]
- Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metal Physics, N.A.S. of Ukraine. [URL: https://www.infiz.org.ua/nanosystems/abstracts/2024/v22_i2/501.html]
-
4-Methoxybenzylamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75452][8]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. [URL: https://www.eurekaselect.com/article/133976][2]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Pharmaceutical and Scientific Innovation. [URL: https://jpsionline.com/admin/php/uploads/318_pdf.pdf][3]
-
1H-Imidazole-1-propanamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78736][7]
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. [URL: http://www.orientjchem.
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [URL: https://www.researchgate.net/figure/H-13-C-NMR-characteristic-data-for-the-imidazole-moiety-of-compounds-1-6_tbl1_283526979]
- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199222/]
- Scheme 1 (i) 1(3-Aminopropyl)-imidazole, DCM, 0 1C, 3 h, rt, 2 h; (ii)... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-i-1-3-Aminopropyl-imidazole-DCM-0-1C-3-h-rt-2-h-ii-1-3_fig1_351185966]
-
3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6157][5]
- 4-Methoxybenzyl alcohol, TMS derivative. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=14629-56-2]
-
Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017415/][4]
- Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11377855/]
- SUPPLEMENTARY INFORMATION NMR data:. The Royal Society of Chemistry. [URL: https://www.rsc.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [URL: http://nopr.niscpr.res.in/handle/123456789/41981]
- N-cinnamyl-N-(4-methoxybenzyl)amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6198671]
- Spectroscopic and Nonlinear Optical Properties of Biologically Active 3‐(2/3/4‐Pyridyl)-4‐amino‐1,2,4‐triazole‐5‐t. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/857504]
-
Synthesis and therapeutic potential of imidazole containing compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7895521/][1]
Sources
- 1. N-(3-Aminopropyl)-imidazole(5036-48-6) 1H NMR [m.chemicalbook.com]
- 2. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. imp.kiev.ua [imp.kiev.ua]
Troubleshooting & Optimization
Improving reaction yield of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine Synthesis Ticket ID: RXN-OPT-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Group[1]
Executive Summary
You are encountering yield issues with the synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine . This molecule presents a specific "amphoteric" challenge during isolation due to the presence of two basic centers with distinct pKa values: the imidazole nitrogen (pKa ~6.95) and the secondary amine (pKa ~10.5).
The most robust synthetic route is the Reductive Amination of 4-methoxybenzaldehyde and 1-(3-aminopropyl)imidazole.[1] This guide addresses the three most common failure modes:
-
Incomplete Imine Formation (Thermodynamic stall).
-
Over-Alkylation (Formation of the tertiary amine byproduct).
-
Workup Losses (Incorrect pH control leading to water solubility).[1]
Module 1: Reaction Setup & Stoichiometry
User Question: "I am using NaBH4 in Methanol, but I see a mixture of starting material and a side product. My yield is <40%. What is happening?"
Root Cause Analysis:
Using Sodium Borohydride (
-
Competition:
reduces the aldehyde to 4-methoxybenzyl alcohol faster than the imine forms.[1] -
Over-Alkylation: Once the secondary amine product forms, it is more nucleophilic than the starting primary amine, reacting again with the aldehyde to form the tertiary amine (bis-alkylation).
Corrective Action (The "Abdel-Magid" Protocol): Switch to Sodium Triacetoxyborohydride (STAB) in DCE (1,2-Dichloroethane) or THF .[1] STAB is less basic and sterically bulky, making it selective for the imine over the aldehyde.
Optimized Protocol:
Data Table: Reducing Agent Comparison
| Reagent | Solvent | Selectivity | Risk Profile | Recommendation |
| NaBH4 | MeOH | Low | Reduces aldehyde to alcohol; Over-alkylates.[1] | AVOID |
| NaCNBH3 | MeOH/AcOH | Medium | Toxic (Cyanide); Slow reaction.[1] | Legacy Use Only |
| STAB | DCE/THF | High | Selectively reduces imine; Tolerates PMB.[1] | HIGHLY RECOMMENDED |
Module 2: Reaction Mechanism & Monitoring
User Question: "How do I know when to quench? TLC shows a streak."
Technical Insight: The reaction proceeds through an equilibrium-driven imine intermediate.[1] Because the imidazole moiety is polar, it streaks on silica.
Visualization of Pathway: The diagram below illustrates the "Sweet Spot" for reduction. You must ensure the Imine (Intermediate) is formed before reduction dominates, or you lose yield to direct reduction of the aldehyde.
Figure 1: The kinetic pathway showing why STAB (Green Arrow) is preferred over NaBH4 (Red Dashed Arrow) to prevent side products.
Troubleshooting Steps:
-
Pre-complexation: Stir the Amine + Aldehyde + AcOH in DCE for 30–60 minutes before adding STAB. This maximizes Imine concentration.
-
TLC Tip: Use a mobile phase of DCM:MeOH:NH4OH (90:9:1).[1] The ammonia deprotonates the imidazole, reducing streaking.
Module 3: Workup & Isolation (The Critical Failure Point)
User Question: "My reaction looked good on LCMS, but after extraction with 1N HCl and neutralizing, I lost 80% of my mass. Where did it go?"
Root Cause Analysis: This is a classic "pH Trap."
-
Imidazole pKa: ~6.95[1]
-
Secondary Amine pKa: ~10.5[1]
-
The Mistake: If you neutralize to pH 7–8 (using NaHCO3), the imidazole is neutral, but the secondary amine is still largely protonated (
) and remains water-soluble.
Corrective Action: The "Dual-pH Swing" Extraction You must drive the pH above 12 to ensure the secondary amine is fully deprotonated and lipophilic.
Step-by-Step Isolation Protocol:
-
Quench: Add saturated
to the reaction mixture. -
Phase Separation: Extract with DCM. (Note: STAB byproducts are water-soluble boron salts).[1]
-
The Acid Wash (Purification):
-
The Base Release (Isolation):
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (3x).[4]
-
Dry over
and concentrate.
-
Figure 2: The "Dual-pH Swing" ensures removal of neutral impurities and complete recovery of the amine.[1]
FAQ: Frequently Asked Questions
Q: Can I use the HCl salt of the imidazole-amine starting material? A: Yes, but you must add 1 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture to free-base the amine. The imine cannot form if the primary amine is protonated.
Q: The PMB (4-methoxybenzyl) group is acid-sensitive.[1] Will 1M HCl cleave it during workup? A: Generally, no. PMB cleavage usually requires strong acids (TFA) or oxidative conditions (DDQ). A brief wash with cold 1M HCl is safe.[1] However, do not let the product sit in acid for prolonged periods. If worried, use a citrate buffer (pH 4) for the first wash, though this is less effective at removing impurities.
Q: I see a small amount of "dimer" (two imidazole chains on one benzyl). A: This is rare. It is more likely you are seeing the "bis-alkylated" product (two benzyl groups on one imidazole-propyl-amine).[1] This confirms you have excess aldehyde .[1] Reduce aldehyde stoichiometry to 0.95 equiv or add the aldehyde slowly (syringe pump) to the amine/STAB mixture.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5]
-
BenchChem Technical Support . Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 10: Nucleophilic substitution at the carbonyl group. Oxford University Press.[1] (General reference for Imine mechanism).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Overcoming Purification Challenges in Imidazole-Amine Derivative Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The synthesis of imidazole-amine derivatives is a cornerstone in medicinal chemistry, providing scaffolds for a vast array of therapeutic agents.[1] However, the journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often fraught with purification challenges. The inherent basicity and polarity of the imidazole and amine functionalities can lead to complex purification profiles, demanding more than routine protocols.[2][3]
This guide is structured to provide direct, actionable solutions to the specific issues you may encounter during your experiments. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
General Experimental Workflow
The path from synthesis to a purified, characterized compound typically follows a multi-step process. Understanding this flow is critical for diagnosing issues at each stage.
Caption: A typical workflow from synthesis to purification and analysis of an imidazole-amine derivative.[4]
Part 1: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification in organic synthesis. However, the acidic nature of standard silica gel and the basicity of imidazole-amine derivatives can create specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My imidazole-amine derivative is co-eluting with a starting material or byproduct. How can I improve the separation?
A1: Co-elution is a frequent and frustrating issue. The key is to exploit subtle differences in the polarity and functional groups of the compounds. Here’s a systematic approach to optimizing your separation:
-
Switch to Gradient Elution: If you are using a single (isocratic) solvent mixture, switching to a gradient elution is the most powerful first step. Start with a low-polarity mobile phase (e.g., 100% hexane or dichloromethane) and gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). This technique sharpens peaks and can effectively separate compounds with very similar Rf values.[4]
-
Modify the Mobile Phase: Experiment with different solvent systems that offer alternative selectivities. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[4] The choice of the polar modifier is critical; for instance, methanol offers strong hydrogen-bonding capabilities that can significantly alter elution order compared to ethyl acetate.
-
Add a Basic Modifier: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the surface of silica gel, often leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase can neutralize these acidic sites, resulting in sharper peaks and improved resolution.[4]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase.
-
Alumina (Al₂O₃): For basic compounds like imidazole-amines, neutral or basic alumina can be an excellent alternative to silica gel. It minimizes the strong acidic interactions that cause tailing and irreversible adsorption.[4]
-
Reverse-Phase Silica (C18): If your derivative has sufficient non-polar character, reverse-phase chromatography (using polar mobile phases like water/acetonitrile or water/methanol) can provide a completely different and often superior separation profile.[4] For highly polar compounds that are not retained on C18, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
-
-
Improve Sample Loading: For difficult separations, the way you load your sample onto the column matters. Instead of dissolving the sample in a solvent (wet loading), try adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This "dry loading" technique often leads to much sharper bands and better separation.[4]
Caption: Troubleshooting logic for resolving co-elution in column chromatography.[4]
Q2: My purification yield is extremely low after column chromatography. What are the possible causes?
A2: Low recovery is a common issue, particularly with polar and basic compounds. Potential causes include:
-
Irreversible Adsorption: Highly basic or poly-functionalized imidazole-amine derivatives can bind very strongly, or even irreversibly, to the acidic silica gel. If your compound appears "stuck" at the top of the column, this is the likely culprit. The use of a basic modifier (TEA) or switching to an alumina stationary phase can mitigate this.
-
Compound Instability: Silica gel is an acidic medium that can cause decomposition of sensitive molecules. If you observe new spots on TLC analysis of your collected fractions, your compound may be degrading on the column. Running the column faster, deactivating the silica with a base, or using a more inert stationary phase like alumina can help.
-
Inadequate Eluent Strength: If your mobile phase is not polar enough, your compound may not elute at all or may elute so slowly and broadly that it becomes difficult to detect and collect, leading to perceived low yield.
Protocol 1: Flash Column Chromatography of a Substituted Imidazole-Amine
This protocol provides a general guideline. Always optimize the mobile phase using Thin-Layer Chromatography (TLC) first.
-
Preparation of the Column:
-
Choose an appropriate column size. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Ensure the silica bed is well-settled and free of air bubbles.
-
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve your crude product (e.g., 200 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add ~1-2 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully layer this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica before starting the elution.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 50% ethyl acetate in hexane). Add 0.5% triethylamine to the mobile phase if tailing was observed on TLC.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole-amine derivative.
-
Part 2: Mastering Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique for separating basic compounds like imidazole-amines from acidic or neutral impurities.[6] The principle relies on changing the charge state of the molecule to selectively move it between an organic and an aqueous layer.[7][8]
Caption: The principle of acid-base extraction for purifying a basic imidazole-amine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: I've performed an acidic wash, but my amine product is not moving into the aqueous layer. What went wrong?
A3: This typically points to an issue with protonation.
-
Insufficiently Acidic Conditions: The pH of the aqueous layer must be significantly lower than the pKa of your amine to ensure complete protonation. For most amines, a 1M solution of HCl is sufficient. Check the pH of the aqueous layer after extraction; if it's not strongly acidic, add more acid.
-
Steric Hindrance: In rare cases, a very sterically hindered amine may be difficult to protonate or the resulting ammonium salt may have unusual solubility properties, retaining some affinity for the organic layer. More vigorous shaking or multiple extractions may be necessary.
Q4: After neutralizing the acidic aqueous layer, my product won't precipitate or back-extract. How can I isolate it?
A4: This is a common problem, especially with more polar or lower molecular weight derivatives.
-
High Water Solubility: Your "neutral" amine might still be quite soluble in water.[4] If precipitation does not occur, you must perform a back-extraction. Add a water-immiscible organic solvent (like dichloromethane or ethyl acetate) to the neutralized aqueous solution and extract your product back out of the water. You may need to do this multiple times (e.g., 3 x 50 mL).
-
Incorrect pH: Ensure you have added enough base to raise the pH well above the pKa of your amine, converting the ammonium salt back to the free base. Check the pH with litmus paper or a pH meter.[7]
-
"Salting Out": The high concentration of salt (e.g., NaCl from neutralizing HCl with NaOH) in the aqueous layer can sometimes increase the solubility of your product.[4] In other cases, adding more salt (saturating the aqueous layer with solid NaCl) can decrease the solubility of your organic compound and force it out of the aqueous phase, a technique known as "salting out."
Protocol 2: Acid-Base Extraction for an N-Alkylated Imidazole Derivative
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[8]
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The organic layer, containing neutral or acidic impurities, can be discarded or processed separately. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the pH is basic (pH > 10, check with pH paper).[7] Your product may precipitate as a solid or oil.
-
Isolation:
-
If a solid precipitates: Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms (or an oil appears): Add an organic solvent (e.g., 50 mL of dichloromethane) to the flask and transfer the mixture back to the separatory funnel. Extract the neutral amine product into the organic layer. Separate the layers and repeat the extraction of the aqueous layer twice more.
-
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]
Part 3: Recrystallization for Final Polishing
Recrystallization is an excellent technique for achieving high purity, especially for removing small amounts of closely related impurities from a solid product.[9] The success of this method hinges on finding a suitable solvent.
Table 1: Comparison of Common Purification Techniques[4]
| Technique | Typical Purity | Typical Yield | Best For | Key Challenge |
| Column Chromatography | >95% | 50-80% | Complex mixtures with multiple components. | Time-consuming; potential for product loss on column. |
| Acid-Base Extraction | >90% | 70-95% | Removing acidic/basic impurities from a neutral product (or vice-versa). | Emulsion formation; product solubility in water. |
| Recrystallization | >99% | 50-85% | Final purification ("polishing") of a mostly pure solid product. | Finding a suitable solvent; can be inefficient for large amounts of impurities. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q5: I can't find a single good solvent for recrystallization. What are my options?
A5: This is where a two-solvent (or mixed-solvent) system becomes invaluable.
-
Principle: You need a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Procedure: Dissolve your crude solid in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just starts to become persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Now, allow the solution to cool slowly. This controlled decrease in solubility is often perfect for inducing crystallization. A common pair for moderately polar compounds is ethanol ("good") and water ("poor").[4]
Q6: My compound "oils out" instead of forming crystals. How can I promote crystallization?
A6: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[5]
-
Cool Slower: Rapid cooling is a common cause. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath.
-
Use More Solvent: The solution may be too concentrated. Add a bit more of the hot solvent to the oiled-out mixture to redissolve it, and then try cooling slowly again.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a tiny amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[5]
Protocol 3: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection: Place a small amount of the crude product (~20 mg) in a test tube. Add a few drops of a test solvent. An ideal solvent will dissolve the compound poorly at room temperature but completely when heated to boiling.[4][5]
-
Dissolution: Place the bulk of the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]
References
-
Title: Acid–base extraction Source: Wikipedia URL: [Link]
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications Source: Pharmanecia URL: [Link]
-
Title: Novel chiral imidazole cyclophane receptors: synthesis and enantioselective recognition for amino acid derivatives Source: Royal Society of Chemistry URL: [Link]
- Title: Process for purifying imidazoles and imidazol-based agents by crystallisation Source: Google Patents URL
-
Title: Selective separation of amines from continuous processes using automated pH controlled extraction Source: Royal Society of Chemistry URL: [Link]
- Title: Imidazole derivatives and process for their preparation Source: Google Patents URL
-
Title: Chiral Separation and Determination of Imidazole Compounds in Biological Matrices Using UHPLC-MS/MS Source: Ovid URL: [Link]
-
Title: Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine Source: ResearchGate URL: [Link]
-
Title: Acid base extraction Source: YouTube URL: [Link]
-
Title: Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF Source: ResearchGate URL: [Link]
-
Title: Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase Source: ResearchGate URL: [Link]
-
Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit URL: [Link]
-
Title: Denaturing purification with TALON resin, imidazole elution Source: Takara Bio URL: [Link]
-
Title: HPLC METHOD FOR IMIDAZOLE Source: Chromatography Forum URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: JADCS URL: [Link]
-
Title: 5.2 Protein purification Source: Qiagen URL: [Link]
-
Title: Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism Source: Semantic Scholar URL: [Link]
-
Title: Recent advances in the synthesis of imidazoles Source: Royal Society of Chemistry URL: [Link]
-
Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Source: Asian Publication Corporation URL: [Link]
- Title: Affinity purification methods involving imidazole elution Source: Google Patents URL
- Title: Method for synthesizing imidazole compound Source: Google Patents URL
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
Optimizing pH conditions for extraction of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
Case ID: EXT-IMXZ-001 Subject: Optimizing pH conditions for extraction of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine Status: Resolved / Guide Available Lead Scientist: Senior Application Specialist[1][2]
Executive Summary
This guide addresses low recovery and emulsion issues frequently encountered during the liquid-liquid extraction (LLE) of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine .
The molecule contains two distinct ionizable nitrogen centers.[1][2] Successful extraction into an organic phase requires a pH strategy that simultaneously deprotonates both the imidazole ring and the secondary amine bridge. Failure to reach the specific basicity threshold (pH > 12) results in the molecule remaining partially ionized and water-soluble, leading to severe yield loss.[2]
Module 1: The Physicochemical Logic (The "Why")
To optimize extraction, one must understand the ionization state of the molecule at various pH levels.[2][3] This molecule behaves as a diprotic base.[1][2]
pKa Analysis
| Functional Group | Approx. pKa (Conjugate Acid) | Behavior at Neutral pH (7.[1][2]0) | Required State for Extraction |
| Imidazole Ring | ~6.95 – 7.0 [1, 2] | ~50% Protonated (Cationic) / 50% Neutral | Neutral (pH > 9.[1][2]0) |
| Secondary Amine | ~9.3 – 9.5 [3, 4] | >99% Protonated (Cationic) | Neutral (pH > 11.[1][2]5) |
Species Distribution Flowchart
The following diagram illustrates the protonation states. To extract the molecule into an organic solvent (DCM or Ethyl Acetate), you must drive the equilibrium entirely to the Free Base form.[2]
Figure 1.1: Sequential deprotonation steps required to achieve lipophilicity.
Module 2: Optimized Extraction Protocol
Objective: Isolate the free base form with >95% recovery.
Reagents
-
Organic Solvent: Dichloromethane (DCM) is recommended over Ethyl Acetate for imidazole derivatives due to higher solubility of the polar heterocycle.[1][2]
-
Base: 2M or 5M Sodium Hydroxide (NaOH).[1][2] Do not use Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) as they are too weak (max pH ~9-11) to fully deprotonate the secondary amine.[2]
Step-by-Step Methodology
-
Initial Dissolution: Ensure the crude reaction mixture is fully dissolved in the aqueous phase. If the mixture is currently acidic (pH < 2), the product is a stable salt.[2]
-
pH Adjustment (The Critical Step):
-
Cool the aqueous solution to 0–5°C (ice bath) to minimize heat of neutralization.
-
Slowly add NaOH while monitoring with a calibrated pH meter.
-
Target: Adjust pH to 12.5 – 13.0 .
-
Note: Using pH paper is often insufficient; the visual difference between pH 10 and 12 is subtle but chemically critical for the secondary amine [3].
-
-
Extraction:
-
Verification:
-
Drying & Concentration:
Module 3: Troubleshooting Guide
Issue: "I am following the protocol, but my yield is still low."
| Symptom | Probable Cause | Corrective Action |
| Low Recovery | Insufficient pH. You likely stopped at pH 10 (carbonate buffer zone).[1][2] The secondary amine is still protonated and water-soluble.[1][2] | Add 5M NaOH until pH is strictly >12.0. Verify with a probe, not just paper.[1][2] |
| Emulsions | Intermediate pH (7–9). The molecule is in a "zwitterionic-like" or monocationic state, acting as a surfactant.[2] | Push the pH higher (>12) to fully neutralize the amine, or add solid NaCl to saturate the aqueous phase (Salting Out).[2] |
| Oil/Gunk at Interface | Polymerization or Impurities. High pH can sometimes crash out transition metal catalysts used in previous steps.[1][2] | Filter the biphasic mixture through a Celite pad to remove solids, then proceed with separation.[2] |
| Product Decomposition | Prolonged Base Exposure. While benzylamines are stable, esters or other sensitive groups (if present in modified analogs) might hydrolyze.[1][2] | Perform the extraction quickly at 0°C. Do not store the product in the high-pH aqueous phase overnight. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethyl Acetate (EtOAc) instead of Dichloromethane (DCM)? A: Yes, but with caveats.[1][2] Imidazole derivatives are quite polar.[1][2][5][6][7] DCM is generally a better solvent for solubilizing the free base of imidazole-containing compounds.[1][2] If you must use EtOAc (for green chemistry reasons), perform 3–4 extractions rather than the standard 2 to ensure full recovery.[2]
Q: Why can't I use Sodium Bicarbonate (NaHCO₃)? A: NaHCO₃ creates a buffer at pH ~8.[1][2]5. Referring to Table 1.1 , at pH 8.5, the imidazole is neutral, but the secondary amine (pKa ~9.[2]5) remains positively charged.[1][2] The molecule will stay in the water.[2] You need a strong base (NaOH or KOH) to drive the pH past 12.[1][2]
Q: Is the methoxy group stable at pH 13? A: Yes. Aryl alkyl ethers (like the anisole substructure in your molecule) are generally very stable to aqueous base, even at elevated temperatures.[2] They are typically cleaved only by strong Lewis acids (e.g., BBr₃) or strong nucleophiles at high heat (e.g., HBr/HI).[2]
Module 5: Visualizing the Workflow
The following diagram outlines the decision logic for the extraction process.
Figure 5.1: Decision tree for ensuring complete extraction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795, Imidazole.[1][2] Retrieved from [Link][1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine.[1][2] (pKa ~9.33).[1][2][8] Retrieved from [Link][1][2]
-
Sciencemadness Wiki. Benzylamine Data Sheet.[1][2] Retrieved from [Link][1][2]
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Strategies for Scaling Up Synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
Welcome to the technical support center for the synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis and scale-up of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient production of your target molecule.
I. Overview of the Synthetic Strategy: Reductive Amination
The most common and efficient method for synthesizing (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine is through a reductive amination reaction. This process involves the reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced to the target amine.[1][2]
The primary synthetic route involves the reaction between 3-(1H-imidazol-1-yl)propan-1-amine and 4-methoxybenzaldehyde, followed by reduction of the resulting imine.
Core Reaction Pathway
Caption: Reductive amination workflow for the synthesis of the target amine.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine.
Problem 1: Low Yield of the Target Amine
Question: My reductive amination reaction is resulting in a low yield of the desired (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Imine Formation | The equilibrium between the carbonyl compound and the amine may not favor imine formation. The presence of water can also hinder this step.[1] | - Water Removal: Use a Dean-Stark apparatus or add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. - pH Adjustment: The reaction is typically favored under neutral or weakly acidic conditions. A small amount of acetic acid can be used as a catalyst.[3] |
| Side Reactions | The aldehyde can be reduced to an alcohol by the reducing agent, or the primary amine can react with two molecules of the aldehyde, leading to the formation of a tertiary amine.[3][4] | - Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred for reductive aminations as it is less likely to reduce the aldehyde.[3][5] - Stepwise Procedure: For problematic substrates, a stepwise approach can be beneficial. First, form the imine, and then add the reducing agent, such as sodium borohydride (NaBH₄).[3][6] |
| Catalyst Deactivation | The amine starting material, the imine intermediate, or the final amine product can potentially deactivate the catalyst if a catalytic hydrogenation approach is used.[1] | - Use of Stoichiometric Reducing Agents: Employing reagents like NaBH(OAc)₃ or NaBH₄ avoids catalyst deactivation issues. |
| Sub-optimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact the reaction outcome. | - Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[3][5] More environmentally friendly solvents like ethyl acetate may also be suitable.[7] - Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Most reductive aminations proceed at room temperature. |
Problem 2: Difficulty in Product Purification
Question: I am struggling to purify the final product. Column chromatography is proving to be inefficient on a larger scale. What are alternative purification strategies?
Answer:
Purification of amines, especially on a larger scale, can be challenging due to their basic nature and potential for interaction with silica gel.[8] While column chromatography is a standard laboratory technique, it is often not practical for industrial-scale production.[9][10]
Alternative Purification Strategies:
| Method | Description | Advantages | Considerations |
| Acid-Base Extraction | This technique leverages the basicity of the amine. The crude product is dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine, making it water-soluble. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified amine is extracted back into an organic solvent. | - Highly effective for separating basic amines from non-basic impurities. - Scalable and cost-effective. | - May not separate primary, secondary, and tertiary amines from each other effectively. |
| Buffer-Assisted Separation | A more refined extraction method using buffers of varying pH can selectively separate primary, secondary, and tertiary amines.[9][10] | - Can achieve high purity without chromatography.[9] - Potentially applicable to industrial processes.[9][10] | - Requires careful optimization of buffer pH and extraction conditions. |
| Adsorbent Purification | Passing a solution of the impure tertiary amine through a column of an adsorbent like acidic aluminum oxide can effectively remove primary and secondary amine impurities.[11][12] | - Can achieve very high purity (>99%).[11][12] - The adsorbent can be regenerated.[11] | - Requires an organic solvent, and the amine-to-solvent ratio needs to be optimized.[11][12] |
| Crystallization | If the target amine or a salt of it is a crystalline solid, crystallization can be a highly effective purification method. | - Can provide very high purity. - Scalable. | - Dependent on the compound's ability to form crystals. The hydrochloride salt of the amine is a good candidate for crystallization.[13] |
III. Frequently Asked Questions (FAQs)
Q1: What are the key considerations when scaling up the synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine?
A1: Scaling up a chemical synthesis presents several challenges that are not always apparent at the lab scale.[14] Key considerations include:
-
Reaction Conditions: Reactions that are manageable at a small scale, such as those requiring very high or low temperatures, can become difficult and hazardous to control on a larger scale.[14]
-
Reagent and Solvent Selection: The cost, toxicity, and safety of reagents and solvents become critical factors at a larger scale.[14] For instance, while chlorinated solvents like DCM and DCE are effective, their environmental impact and cost may necessitate exploring greener alternatives like ethyl acetate.[7]
-
Work-up and Purification: As discussed in the troubleshooting section, purification methods like column chromatography are often not viable for large-scale production.[9][14] Developing a robust and scalable purification strategy, such as extraction or crystallization, is essential.
-
Heat Transfer: Exothermic reactions need careful management of heat transfer to prevent runaways. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Mixing: Ensuring efficient mixing is crucial for maintaining reaction homogeneity and consistent results, especially in heterogeneous reaction mixtures.
Q2: Are there any specific safety precautions to consider during this synthesis?
A2: Yes, several safety precautions should be taken:
-
Handling of Reagents:
-
Sodium Borohydride (NaBH₄) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are moisture-sensitive and can release hydrogen gas upon contact with water or acidic solutions. Handle them in a dry environment and quench them carefully.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): If used, be aware that it can release highly toxic hydrogen cyanide gas upon acidification.[1]
-
-
Solvent Hazards: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Monitoring: Closely monitor the reaction for any signs of an uncontrolled exotherm, especially during the addition of reagents.
Q3: Can I use a one-pot procedure for this reductive amination?
A3: Yes, a one-pot or direct reductive amination is a common and efficient approach.[2][15] In this procedure, the amine, aldehyde, and a mild reducing agent like sodium triacetoxyborohydride are mixed together in a suitable solvent.[3] This method is often preferred for its simplicity and can provide high yields.[3]
Caption: Conceptual diagram of a one-pot reductive amination procedure.
Q4: What are some common side products in this reaction, and how can I minimize their formation?
A4: The most common side products are:
-
Over-alkylation Product: The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. This is more likely if the primary amine is not in slight excess.[3]
-
Mitigation: Use a slight molar excess (e.g., 5%) of the primary amine.[3]
-
-
Alcohol from Aldehyde Reduction: The reducing agent can directly reduce the aldehyde to the corresponding alcohol (4-methoxybenzyl alcohol).
-
Starting Materials: Unreacted starting materials may remain if the reaction does not go to completion.
-
Mitigation: Monitor the reaction by TLC and ensure sufficient reaction time.
-
IV. References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
-
Purification of tertiary amines using an adsorbent. Google Patents.
-
Reductive amination. Wikipedia.
-
Process for the purification of tertiary amines. Google Patents.
-
Is there an easy way to purify organic amines?. Biotage.
-
Recent Advances in the Synthesis and Applications of Imidazole Derivatives. ResearchGate.
-
Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
-
Reductive Amination - Common Conditions. University of Rochester.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. National Center for Biotechnology Information.
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
How to deal with Scale-up challenges of Chemistry?. Prime Scholars.
-
Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi.
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses.
-
Synthesis of functionalized benzyl amines by the reductive. Arkivoc.
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. prezi.com [prezi.com]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 12. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. primescholars.com [primescholars.com]
- 15. arkat-usa.org [arkat-usa.org]
Validation & Comparative
Validation of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine as a reference standard
The following guide details the validation framework for (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine , treating it as a Reference Standard for pharmacological research.
Based on its pharmacophore (an imidazole heterocycle linked via a propyl chain to a basic amine and a lipophilic 4-methoxybenzyl tail), this molecule aligns structurally with Histamine H3 Receptor (H3R) ligands . However, the specific imidazol-1-yl (N-linked) regiochemistry distinguishes it from the classical imidazol-4-yl (C-linked) histamine pharmacophore found in endogenous histamine or early antagonists like Thioperamide.
Consequently, this guide validates the compound either as a novel non-imidazole-4-yl H3 ligand or as a structural negative control/isomer to differentiate specific binding from non-specific imidazole interactions (e.g., Cytochrome P450 inhibition).
Content Type: Publish Comparison Guide Subject: Reference Standard Validation (Identity, Purity, & Pharmacology) Target Pathway: Histamine H3 Receptor (GPCR) / Imidazole-binding sites
Executive Summary & Application Scope
This guide provides the protocol to validate (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine (hereafter referred to as IMP-MBA ) as a reference standard.
Primary Applications:
-
Pharmacological Standard: Evaluation of binding affinity (
) and functional potency ( ) at the Histamine H3 Receptor. -
Selectivity Probe: Differentiating H3R specific binding from non-specific imidazole-based P450 inhibition (common in azole antifungals).
-
Synthetic Intermediate: Quality control marker for complex H3 antagonists (e.g., Proxifan analogs).
Comparative Matrix:
| Feature | IMP-MBA (Subject) | Thioperamide (Gold Standard) | Histamine (Endogenous) |
|---|---|---|---|
| Pharmacophore | N-linked Imidazole (1-yl) | C-linked Imidazole (4-yl) | C-linked Imidazole (4-yl) |
| Receptor Role | Putative Antagonist / Isomeric Probe | Inverse Agonist | Agonist |
| Metabolic Liability | High (P450 interaction potential) | Moderate | Rapid (HMT/DAO) |
| Validation Focus | Regio-isomer purity & Selectivity | Potency Reference | Activation Reference |
Part 1: Structural Identity & Purity Validation
Objective: To confirm the N-linked regiochemistry and establish >98% purity.
A. Regiochemistry Verification (NMR)
The critical validation step is distinguishing the Imidazol-1-yl (N-linked) isomer from the Imidazol-4-yl (C-linked) isomer.
-
Protocol:
H-NMR (400 MHz, DMSO- or CDCl ). -
Diagnostic Signals:
-
Imidazol-1-yl (Subject): Look for equivalent integration of protons at positions 2, 4, and 5 if unsubstituted, or specific shifts indicating N-substitution. Critical: The
triplet will be deshielded ( ppm) compared to a connection. -
Imidazol-4-yl (Impurity/Alternative): The protons on the ring are non-equivalent and the methylene linker is attached to a carbon, typically appearing upfield (
ppm).
-
B. Purity Profiling (HPLC-UV-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide/amine backbone) and 254 nm (benzyl/imidazole).
-
Acceptance Criteria: Single peak >98% area under curve (AUC). No peak overlap with the 4-methoxybenzyl alcohol precursor.
Part 2: Functional Performance & Comparative Pharmacology
Objective: To determine the biological activity of IMP-MBA relative to established standards.
Workflow Visualization
The following diagram illustrates the H3 Receptor signaling pathway and the intervention points for the reference standards.
Caption: Figure 1. H3 Receptor Signaling Pathway.[1] Validation of IMP-MBA involves determining if it mimics Histamine (Green path) or Thioperamide (Red path).
Experiment A: Radioligand Competition Binding (Affinity)
Purpose: Determine the affinity (
-
System: Rat brain cortical membranes or CHO cells stably expressing human H3R.
-
Radioligand: [
H]-N -methylhistamine (NAMH) at 1-2 nM concentration. -
Non-specific Binding Definition: 10 µM Thioperamide.
-
Protocol Steps:
-
Incubate membranes with radioligand and varying concentrations of IMP-MBA (
to M) for 60 min at 25°C. -
Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Fit to a one-site competition model. Calculate
using the Cheng-Prusoff equation.-
Expected Result (if active):
in the nanomolar range (10-100 nM). -
Expected Result (if inactive isomer):
> 10 µM.
-
Experiment B: [ S]GTP S Binding (Functional Potency)
Purpose: Differentiate between agonist, antagonist, and inverse agonist activity.
-
Protocol:
-
Incubate membranes with [
S]GTP S (0.1 nM) and GDP (10 µM). -
Agonist Mode: Add IMP-MBA alone. Increase in binding = Agonist.
-
Antagonist Mode: Add Histamine (
) + IMP-MBA. Inhibition of Histamine signal = Antagonist.[1][2] -
Inverse Agonist Mode: Add IMP-MBA to constitutively active H3R systems. Decrease below basal = Inverse Agonist.
-
Experimental Data Summary (Template)
Use the following table structure to report validation results.
| Parameter | Assay | IMP-MBA (Result) | Thioperamide (Ref) | Criteria for Pass |
| Identity | N/A | Distinct from C-isomer | ||
| Purity | HPLC-UV | >98.5% | >99% | >95% |
| Affinity | [ | Defined | ||
| Function | GTP | IC | IC | Clear mode of action |
References
-
Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[1] Nature. Link
-
Ligneau, X., et al. (1994). Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Stark, H. (2003). Developments on the histamine H3 receptor and its ligands.[1][2][3] Expert Opinion on Therapeutic Patents. Link
-
Gemini, L., et al. (2010). Validation of HPLC methods for the analysis of histamine H3 receptor antagonists. Journal of Pharmaceutical and Biomedical Analysis. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. Histamine H3 receptor.[2]Link
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy Characterization of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
This guide provides an in-depth analysis of the infrared (IR) spectroscopy characterization of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for the structural elucidation and verification of complex organic molecules. This document moves beyond a simple recitation of spectral data, offering a comparative framework and the underlying rationale for spectral assignments, grounded in established spectroscopic principles.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint by probing the vibrational modes of chemical bonds. For a multifunctional molecule such as (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine, which incorporates a secondary amine, an imidazole ring, a methoxy-substituted aromatic ring, and aliphatic chains, the IR spectrum offers a wealth of structural information. Each functional group exhibits characteristic absorption bands, and their precise positions and intensities can be influenced by the overall molecular architecture.
This guide will deconstruct the expected IR spectrum of the title compound, compare it with the spectra of analogous structures, and provide a detailed experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Molecular Structure and Key Vibrational Modes
To effectively interpret the IR spectrum, it is crucial to first identify the key functional groups within the molecule and their expected vibrational frequencies.
Figure 1: Key functional groups in (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine.
The primary vibrational modes of interest are:
-
N-H stretching of the secondary amine.
-
C-H stretching from the aromatic ring, aliphatic propyl and benzyl groups, and the imidazole ring.
-
C=C and C=N stretching within the aromatic and imidazole rings.
-
C-N stretching of the amine and imidazole moieties.
-
C-O stretching of the methoxy group.
-
N-H bending of the secondary amine.
-
C-H bending (in-plane and out-of-plane) of the aromatic ring.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[1][2][3] This non-destructive method is ideal for the analysis of novel compounds.[4]
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.[4]
-
Deuterated triglycine sulfate (DTGS) detector.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine or a drop of the liquid sample directly onto the ATR crystal surface.
-
Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 120) to achieve a high signal-to-noise ratio.[5]
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum as needed.
Figure 2: Workflow for ATR-FTIR data acquisition.
Spectral Interpretation and Comparative Analysis
The IR spectrum of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine is a composite of the absorptions from its constituent functional groups. The following table provides a detailed breakdown of the expected absorption bands and a comparison with related molecules.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Comparative Notes |
| 3350-3310 | N-H Stretch | Secondary Amine | Weak to Medium, Sharp | Secondary amines typically show a single N-H stretching band in this region, which is weaker and sharper than the broad O-H bands of alcohols.[6][7][8] This distinguishes it from primary amines which exhibit two N-H stretching bands.[6][8] |
| 3150-3100 | C-H Stretch | Imidazole Ring | Weak to Medium | The C-H stretching vibrations of the imidazole ring are expected in this region.[9] |
| 3080-3010 | C-H Stretch | Aromatic Ring | Weak to Medium | These bands correspond to the stretching of sp² C-H bonds on the benzene ring.[10] |
| 2960-2850 | C-H Stretch | Propyl & Benzyl (CH₂, CH₃) | Medium to Strong | Asymmetric and symmetric stretching of the aliphatic C-H bonds. |
| ~2830 | C-H Stretch | Methoxy (O-CH₃) | Medium | A characteristic band for the C-H stretch of a methoxy group. |
| 1610-1580, 1500-1450 | C=C Stretch | Aromatic Ring | Medium to Strong | These absorptions are characteristic of the benzene ring and are sensitive to substitution patterns. |
| 1670-1640 | C=N Stretch | Imidazole Ring | Medium | The C=N stretching vibration within the imidazole ring is expected in this range.[11] |
| 1500-1400 | C-N Stretch | Imidazole Ring | Medium | The C-N stretching vibrations of the imidazole ring contribute to this region.[9] |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | The C-N stretching for an aromatic amine is typically strong and found in this region.[6] |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to Weak | The C-N stretching of the aliphatic portion of the amine will appear here.[6] |
| 1250 (asym), 1040 (sym) | C-O Stretch | Methoxy Group | Strong | Anisole (methoxybenzene) shows two distinct C-O stretching bands. The asymmetrical stretch around 1250 cm⁻¹ is typically stronger due to resonance.[12] |
| 910-665 | N-H Wag | Secondary Amine | Broad, Medium | This out-of-plane bending is characteristic of primary and secondary amines.[6] For secondary amines, this peak is often observed between 750 and 700 cm⁻¹.[13] |
| ~830 | C-H Out-of-Plane Bend | p-Substituted Aromatic | Strong | The strong absorption in this region is indicative of a 1,4-disubstituted (para) benzene ring. |
Comparative Spectra:
-
Imidazole: The IR spectrum of imidazole shows a characteristic N-H stretching vibration in the region of 3500-3000 cm⁻¹.[9] C-H stretching vibrations are observed around 3126, 3040, and 2922 cm⁻¹.[9] C-N stretching bands are typically found between 1486 and 1325 cm⁻¹.[9]
-
N-Methylcyclohexylamine (as a secondary amine example): The IR spectrum of this compound displays an N-H stretching peak between 3320 and 3280 cm⁻¹.[13] An N-H wag is also observed around 736 cm⁻¹.[13]
-
Anisole (Methoxybenzene): The IR spectrum of anisole is characterized by aromatic C-H stretching peaks around 3003 and 2955 cm⁻¹.[10] It also exhibits two prominent C-O stretching bands at approximately 1250 cm⁻¹ (asymmetrical) and 1040 cm⁻¹ (symmetrical).[12]
By comparing the spectrum of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine to these simpler molecules, a more confident assignment of the observed bands can be made. The presence of the secondary amine N-H stretch, the characteristic aromatic and imidazole ring vibrations, and the strong C-O stretches of the methoxy group would collectively confirm the structure.
Conclusion
The infrared spectrum of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine is complex but interpretable through a systematic analysis of its constituent functional groups. This guide provides a framework for not only identifying the characteristic absorption bands but also for understanding the subtle spectral features that arise from the molecule's unique structure. By employing a robust experimental technique like ATR-FTIR and leveraging comparative spectral data, researchers can confidently use IR spectroscopy as a powerful tool for the characterization and quality control of this and other novel chemical entities.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]
-
Bartleby. (2021, August 17). IR Spectrum Of Anisole. Bartleby.com. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (2015). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved from [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... Pearson+. Retrieved from [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., & Sethi, K. K. (2016). FT-IR spectra of control and treated anisole. ResearchGate. Retrieved from [Link]
-
Anisole. (2015, March 7). Retrieved from [Link]
-
Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-58. Retrieved from [Link]
-
ProQuest. (n.d.). THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE. Retrieved from [Link]
-
Perchard, C., & Belloc, A. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(8), 2640-2645. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... Retrieved from [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Nanoscience Analytical. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea. PubChem. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (n.d.). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Retrieved from [Link]
-
MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
Sources
- 1. utm.mx [utm.mx]
- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 3. mt.com [mt.com]
- 4. covalent.com [covalent.com]
- 5. aqrc.ucdavis.edu [aqrc.ucdavis.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arar.sci.am [arar.sci.am]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
